molecular formula C11H15BrN4O2 B14897745 1-(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)-2-methoxyethan-1-one

1-(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)-2-methoxyethan-1-one

Cat. No.: B14897745
M. Wt: 315.17 g/mol
InChI Key: RAOJLEAYRHHMPM-UHFFFAOYSA-N
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Description

1-(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)-2-methoxyethan-1-one is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromopyrimidine moiety attached to a piperazine ring, which is further linked to a methoxyethanone group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)-2-methoxyethan-1-one typically involves the following steps:

    Bromination of Pyrimidine: The starting material, pyrimidine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromopyrimidine.

    Formation of Piperazine Derivative: The 5-bromopyrimidine is then reacted with piperazine under appropriate conditions to form 5-bromopyrimidin-2-yl)piperazine.

    Methoxyethanone Addition: Finally, the piperazine derivative is reacted with 2-methoxyethanone in the presence of a suitable catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)-2-methoxyethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Hydrolysis: The methoxyethanone group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids or alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols or amines.

    Hydrolysis: Formation of carboxylic acids or alcohols.

Scientific Research Applications

1-(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)-2-methoxyethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting central nervous system disorders.

    Pharmacology: The compound is studied for its potential pharmacological activities, including its effects on neurotransmitter receptors and enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biological Research: The compound is used in studies involving cell signaling pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)-2-methoxyethan-1-one involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The bromopyrimidine moiety can bind to active sites or allosteric sites on these targets, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity, while the methoxyethanone group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(5-Chloropyrimidin-2-yl)piperazin-1-yl)-2-methoxyethan-1-one
  • 1-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)-2-methoxyethan-1-one
  • 1-(4-(5-Iodopyrimidin-2-yl)piperazin-1-yl)-2-methoxyethan-1-one

Uniqueness

1-(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)-2-methoxyethan-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C11H15BrN4O2

Molecular Weight

315.17 g/mol

IUPAC Name

1-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-methoxyethanone

InChI

InChI=1S/C11H15BrN4O2/c1-18-8-10(17)15-2-4-16(5-3-15)11-13-6-9(12)7-14-11/h6-7H,2-5,8H2,1H3

InChI Key

RAOJLEAYRHHMPM-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N1CCN(CC1)C2=NC=C(C=N2)Br

Origin of Product

United States

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